2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride
Overview
Description
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride, also known as 2-TFPC, is an organic compound belonging to the sulfonyl chloride class of compounds. It is a colorless solid that is insoluble in water and soluble in organic solvents. 2-TFPC has a variety of applications in scientific research, including in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis of Functional Aromatic Multisulfonyl Chlorides
- The synthesis of functional aromatic bis(sulfonyl chlorides) and other related compounds demonstrates the utility of 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride in complex organic molecule synthesis. These compounds are essential in creating dendritic and other complex organic structures (Percec et al., 2001).
Insecticidal Action at GABA-gated Chloride Channel
- Research on phenylpyrazole insecticides indicates the use of similar chemical structures in developing insecticides that target the GABA-gated chloride channel. This application is significant in the field of agricultural chemistry (Cole, Nicholson, & Casida, 1993).
Fluorescent Molecular Probes
- The development of fluorescent solvatochromic dyes with structures similar to 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride for use as molecular probes. These probes are useful in biological studies due to their strong solvent-dependent fluorescence, aiding in the study of various biological events and processes (Diwu et al., 1997).
Study of Regioselectivity in Chemical Reactions
- The compound has been used in studying the regioselectivity of addition reactions in organic chemistry, providing insights into the behavior of molecular interactions and reaction pathways (Vektarienė, Vektaris, & Rankin, 2007).
Ruthenium-catalyzed Meta Sulfonation
- 2-Phenylpyridines undergo a selective catalytic meta sulfonation in the presence of (arene)ruthenium(II) complexes with sulfonyl chlorides, showcasing the role of 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride in catalysis and organic synthesis (Saidi et al., 2011).
Synthesis of Novel Substituted 1,5-Benzothiazepines
- The compound is also used in the synthesis of novel 1,5-benzothiazepines, highlighting its role in the development of new pharmaceuticals and chemicals (Chhakra et al., 2019).
Copper-catalyzed Synthesis of Indoles
- A synthetic pathway for the preparation of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, starting from similar compounds, underlines its importance in the synthesis of biologically active molecules, especially in the fields of antiviral and anticancer research (López et al., 2017).
Photoredox-catalyzed Cascade Annulation
- The compound is instrumental in photoredox-catalyzed cascade annulations, demonstrating its role in creating benzothiophenes and benzoselenophenes, which are valuable in the development of new chemical entities (Yan et al., 2018).
Synthesis of Alkane- and Arylsulfonyl Chlorides
- The compound has been used in the synthesis of sulfonyl chlorides, which are extensively utilized in the production of various industrial and pharmaceutical products (Lezina et al., 2011).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMFKYPZPZKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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